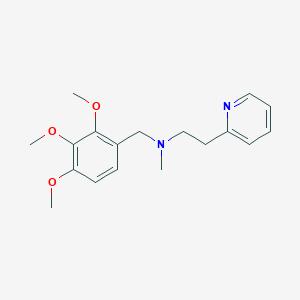METHANONE](/img/structure/B247337.png)
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidinyl ring, which is further connected to an azepane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-piperidone, followed by the cyclization of the resulting intermediate with a suitable reagent to form the azepane ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is common to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidinyl and azepane rings provide structural stability and influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane
- 1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane
- 1-[1-(4-Chlorobenzoyl)-4-piperidinyl]azepane
Uniqueness
[4-(1-AZEPANYL)PIPERIDINO](4-FLUOROPHENYL)METHANONE is unique due to the presence of the fluorine atom in the benzoyl group, which significantly affects its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C18H25FN2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)21-13-9-17(10-14-21)20-11-3-1-2-4-12-20/h5-8,17H,1-4,9-14H2 |
Clave InChI |
XDUDVNDBPKIHHX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247283.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![2-(4-METHOXYPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
